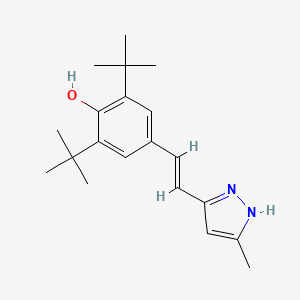
PF-04701475
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PF-04701475 involves several steps, starting with the preparation of the core dihydroisoxazole structure. The synthetic route typically includes the following steps:
Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is coupled to the isoxazole ring.
Attachment of the pyrrolidinyl group: This is done through a substitution reaction, where the pyrrolidinyl group is introduced to the aromatic ring.
Sulfonamide formation:
Analyse Chemischer Reaktionen
PF-04701475 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where different substituents can be introduced.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the breakdown of the sulfonamide group
Wissenschaftliche Forschungsanwendungen
PF-04701475 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
Biology: this compound is employed in research to understand the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various biological processes.
Medicine: The compound is being investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and epilepsy.
Industry: This compound is used in the development of new drugs targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors
Wirkmechanismus
PF-04701475 exerts its effects by binding to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and enhancing its activity. This positive allosteric modulation increases the receptor’s response to its natural ligand, leading to increased synaptic transmission and improved neuronal communication. The molecular targets of this compound include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, and the pathways involved are primarily related to synaptic plasticity and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
PF-04701475 is unique in its high potency and selectivity as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:
PF-4778574: Another positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor with different structural features.
PF-06747775: A compound with similar modulatory effects but distinct chemical structure.
PF-04827736: Another modulator with unique properties and applications
Eigenschaften
CAS-Nummer |
1488407-52-8 |
|---|---|
Molekularformel |
C17H24FN3O3S |
Molekulargewicht |
369.4554 |
IUPAC-Name |
N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide |
InChI |
InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
GEDXXRQLHWIBAD-AWEZNQCLSA-N |
SMILES |
CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-04701475 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-04701475 interact with its target and what are the downstream effects?
A1: this compound acts as a positive allosteric modulator (potentiator) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) []. While the exact binding site of this compound is not specified in the provided abstract, it's known that AMPAR potentiators typically bind to sites distinct from the glutamate binding site. By binding to these allosteric sites, this compound enhances the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation leads to increased excitatory neurotransmission.
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this series of compounds and how they influenced the development of this compound?
A2: The abstract highlights that this compound (8a) was derived through structure-based drug design utilizing X-ray crystal structures of the ligand-binding domain of human GluA2 []. This suggests that researchers had insights into the structural requirements for binding and potentiation of AMPARs. Although the specific SAR details are not provided, the abstract mentions that further optimization of the lead series led to the development of compound 16a. This optimized compound retained desirable in vitro ADME properties while eliminating a potentially reactive aniline moiety present in this compound. This suggests that SAR studies focused on balancing potency with favorable pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)



![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)



